Vapreotide is a synthetic cyclic octapeptide analogue of somatostatin with direct and indirect antitumor effects. Vapreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and to SSTR-5 with a lesser affinity, in the similar behaviors as other octapeptide somatostatin analogues. Like octreotide, this agent has direct and indirect antitumor effects via inhibiting the release of growth hormone and other peptides that regulate release of insulin, gastrointestinal hormones. Furthermore, vapreotide may also be useful for inducing hemostasis in cases of acute hemorrhage of the upper gastrointestinal tract.
Vapreotide
CAS No.: 103222-11-3
Cat. No.: VC0001525
Molecular Formula: C57H70N12O9S2
Molecular Weight: 1131.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103222-11-3 |
---|---|
Molecular Formula | C57H70N12O9S2 |
Molecular Weight | 1131.4 g/mol |
IUPAC Name | (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Standard InChI | InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1 |
Standard InChI Key | SWXOGPJRIDTIRL-DLRASJFKSA-N |
Isomeric SMILES | CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N |
SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Canonical SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Introduction
Chemical and Molecular Profile of Vapreotide
Structural Characteristics
Vapreotide (C₅₇H₇₀N₁₂O₉S₂) is a cyclic octapeptide with a molecular weight of 1131.4 g/mol . Its sequence—H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂—features a disulfide bond between cysteine residues at positions 2 and 7, enhancing metabolic stability compared to endogenous somatostatin . The inclusion of D-amino acids (D-phenylalanine and D-tryptophan) further reduces susceptibility to enzymatic degradation, prolonging its half-life to approximately 30 minutes .
Table 1: Molecular Properties of Vapreotide
Property | Detail |
---|---|
Molecular Formula | C₅₇H₇₀N₁₂O₉S₂ |
Molecular Weight | 1131.4 g/mol |
Sequence | H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂ |
Disulfide Bond | Between Cys² and Cys⁷ |
Half-Life | 30 minutes |
Elimination Routes | 76% biliary, 24% renal |
Pharmacological Mechanisms and Receptor Interactions
Somatostatin Receptor Binding
Vapreotide exhibits high affinity for somatostatin receptor subtypes 2 (SSTR-2) and moderate affinity for SSTR-5 . This binding inhibits adenylate cyclase, reducing intracellular cAMP levels and thereby suppressing the release of growth hormone (GH), insulin, glucagon, and gastrin . In neuroendocrine tumors, it antagonizes tachykinin NK1 receptors, contributing to its analgesic and antitumor effects .
Hemodynamic Effects
By constricting splanchnic vasculature, vapreotide lowers portal hypertension—a key driver of variceal bleeding in cirrhosis . A randomized trial (n=196) demonstrated that early administration (50 µg bolus + 50 µg/hour infusion) reduced active bleeding at endoscopy from 46% to 31% compared to placebo (P=0.03) . This effect correlates with a 29% reduction in transfusion requirements (2.0 vs. 2.8 units, P=0.04) .
Clinical Applications in Acute Variceal Bleeding
Efficacy in Hemostasis
Comparative Analysis with Other Somatostatin Analogs
Pharmacokinetic Advantages Over Octreotide
While both agents share SSTR-2 affinity, vapreotide’s biliary excretion (76%) minimizes renal toxicity risks in patients with comorbid kidney disease . In contrast, octreotide relies equally on hepatic and renal clearance . Transdermal iontophoresis studies reveal comparable delivery rates: vapreotide achieves a flux of 1.7 µg/cm²/hour versus 2.1 µg/cm²/hour for octreotide at equivalent donor concentrations .
Clinical Outcomes in Variceal Bleeding
Meta-analyses indicate that vapreotide and terlipressin have similar hemostatic efficacy (68–72%), but vapreotide’s side-effect profile favors its use in hemodynamically unstable patients .
Emerging Applications and Research Directions
Novel Delivery Systems
Transdermal iontophoresis, tested in ex vivo models, achieves therapeutic plasma concentrations (0.7 ng/mL) using 3 mM donor solutions . This approach could circumvent the need for intravenous infusion in chronic conditions.
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